molecular formula C12H13NO2 B14256385 1-Ethyl-5,7-dimethylindoline-2,3-dione

1-Ethyl-5,7-dimethylindoline-2,3-dione

Cat. No.: B14256385
M. Wt: 203.24 g/mol
InChI Key: JQMILJZIMCXZAD-UHFFFAOYSA-N
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Description

1-Ethyl-5,7-dimethylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes an indoline core with ethyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5,7-dimethylindoline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoline derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethylindoline-2,3-dione: Similar structure but lacks the ethyl group at the 1-position.

    1-Ethylindoline-2,3-dione: Similar structure but lacks the methyl groups at the 5 and 7 positions.

    Indoline-2,3-dione: The parent compound without any substituents.

Uniqueness

1-Ethyl-5,7-dimethylindoline-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions can enhance its stability and interaction with molecular targets compared to its unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-5,7-dimethylindole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-4-13-10-8(3)5-7(2)6-9(10)11(14)12(13)15/h5-6H,4H2,1-3H3

InChI Key

JQMILJZIMCXZAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2C(=O)C1=O)C)C

Origin of Product

United States

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